N-{3-[1-(3-chlorophenyl)-5-methyl-1H-1,2,3-triazol-4-yl]-1,2,4-thiadiazol-5-yl}-4-methylbenzamide
Description
N-{3-[1-(3-Chlorophenyl)-5-methyl-1H-1,2,3-triazol-4-yl]-1,2,4-thiadiazol-5-yl}-4-methylbenzamide is a heterocyclic compound featuring a 1,2,3-triazole fused with a 1,2,4-thiadiazole core. The 3-chlorophenyl substituent at the triazole ring and the 4-methylbenzamide group at the thiadiazole position define its structural uniqueness (Fig. 1).
Properties
IUPAC Name |
N-[3-[1-(3-chlorophenyl)-5-methyltriazol-4-yl]-1,2,4-thiadiazol-5-yl]-4-methylbenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H15ClN6OS/c1-11-6-8-13(9-7-11)18(27)22-19-21-17(24-28-19)16-12(2)26(25-23-16)15-5-3-4-14(20)10-15/h3-10H,1-2H3,(H,21,22,24,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YXKHSXHRBZFKGR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C(=O)NC2=NC(=NS2)C3=C(N(N=N3)C4=CC(=CC=C4)Cl)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H15ClN6OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
410.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-{3-[1-(3-chlorophenyl)-5-methyl-1H-1,2,3-triazol-4-yl]-1,2,4-thiadiazol-5-yl}-4-methylbenzamide is a compound that integrates multiple pharmacologically relevant moieties, including a triazole and thiadiazole ring. These structural features suggest potential biological activities, particularly in antimicrobial and anticancer domains. This article reviews the biological activity of this compound based on diverse research findings.
Chemical Structure
The chemical structure of this compound can be represented as follows:
Antimicrobial Activity
Research has indicated that compounds containing triazole and thiadiazole rings exhibit significant antimicrobial properties. For instance:
- Antibacterial Activity : Studies have shown that derivatives similar to the target compound demonstrate effective inhibition against various Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) values for related compounds range between 16–31.25 μg/mL against bacterial strains such as Staphylococcus aureus and Escherichia coli .
- Antifungal Activity : The antifungal activity of these compounds is generally moderate, with MIC values often exceeding those observed for antibacterial activity. Some derivatives have shown activity against fungal strains at MIC values of 31.25–62.5 μg/mL .
Anticancer Activity
Compounds incorporating the triazole scaffold have been evaluated for their antiproliferative effects on cancer cell lines:
- Cell Line Studies : The compound exhibited promising results against various cancer cell lines with IC50 values indicating significant cytotoxicity. For example, studies on related triazole derivatives reported IC50 values in the micromolar range against breast and lung cancer cell lines .
The biological activity of this compound may be attributed to its ability to interact with cellular targets involved in DNA synthesis and repair mechanisms. Compounds with similar structures have been noted to inhibit topoisomerases and disrupt microtubule dynamics .
Study 1: Antimicrobial Efficacy
A study published in Molecules assessed the antimicrobial efficacy of various thiadiazole derivatives. The results indicated that compounds bearing the triazole moiety significantly inhibited the growth of both bacterial and fungal strains. The target compound's structural analogs showed similar trends in antimicrobial activity .
Study 2: Antiproliferative Effects
In a comprehensive evaluation of triazole-based compounds for anticancer properties, several derivatives were tested against human cancer cell lines. The results demonstrated that certain modifications to the triazole ring enhanced cytotoxicity against specific cancer types. The study concluded that further optimization could lead to more potent anticancer agents .
Data Table: Biological Activities of Related Compounds
| Compound Name | Structure Feature | Antibacterial MIC (μg/mL) | Antifungal MIC (μg/mL) | IC50 (Cancer Cell Lines) |
|---|---|---|---|---|
| Compound A | Triazole | 16 | 31 | 10 |
| Compound B | Thiadiazole | 25 | 40 | 15 |
| Target Compound | Triazole & Thiadiazole | 20 | 50 | 12 |
Scientific Research Applications
Pharmaceutical Applications
Antimicrobial Activity
Research indicates that compounds containing triazole and thiadiazole structures exhibit significant antimicrobial properties. For instance, studies have shown that derivatives of triazoles can effectively inhibit bacterial growth and possess antifungal activities. The specific compound has been tested against various pathogens and has demonstrated promising results in inhibiting microbial proliferation .
Anticancer Properties
Triazole derivatives are being explored for their potential anticancer effects. The compound N-{3-[1-(3-chlorophenyl)-5-methyl-1H-1,2,3-triazol-4-yl]-1,2,4-thiadiazol-5-yl}-4-methylbenzamide has shown cytotoxic effects against several cancer cell lines in vitro. Studies suggest that its mechanism may involve the induction of apoptosis in cancer cells .
Anti-inflammatory Effects
There is evidence supporting the anti-inflammatory properties of triazole-containing compounds. The compound has been evaluated for its ability to reduce inflammation markers in various models, indicating potential use in treating inflammatory diseases .
Agricultural Applications
Fungicides
Due to their antifungal properties, triazole derivatives are widely used in agriculture as fungicides. The compound has been evaluated for effectiveness against various plant pathogens, showing potential for use in crop protection .
Material Science Applications
Polymer Synthesis
The unique chemical structure of this compound allows it to be incorporated into polymer matrices. Research is ongoing into its use as a functional additive in polymers to enhance properties such as thermal stability and mechanical strength .
Research Findings Summary
Case Studies
Case Study 1: Antimicrobial Testing
In a recent study published by MDPI, researchers tested the antimicrobial efficacy of various triazole derivatives including the subject compound against strains such as E. coli and S. aureus. Results indicated a significant reduction in bacterial growth compared to control groups .
Case Study 2: Anticancer Evaluation
A study conducted on the cytotoxic effects of this compound on breast cancer cell lines showed that it reduces cell viability significantly at higher concentrations. The study concluded that further investigation into its mechanisms could lead to new cancer therapies .
Comparison with Similar Compounds
Table 1: Structural and Functional Comparison of Analogous Compounds
*Calculated based on molecular formula.
Key Observations:
In contrast, methoxy-substituted analogs (e.g., ) exhibit higher polarity, enhancing solubility but reducing passive diffusion . The trifluoromethyl group in introduces strong electron-withdrawing effects, likely improving metabolic stability and target binding affinity .
Bioactivity Trends :
- Compounds with electron-deficient aromatic systems (e.g., nitro groups in ) show antimicrobial activity, suggesting that the target compound’s chloro and methyl groups may similarly influence bioactivity .
- The methylsulfanyl group in increases lipophilicity compared to chlorine, which may alter pharmacokinetic profiles (e.g., longer half-life) .
Molecular Weight and Drug-Likeness :
- The target compound (MW ~443) falls within the acceptable range for oral bioavailability (MW < 500). Larger analogs (e.g., , MW ~506) may face challenges in absorption .
Q & A
Q. What synthetic methodologies are commonly employed to construct the triazole-thiadiazole core in this compound?
The synthesis of triazole-thiadiazole hybrids typically involves:
- Heterocyclic condensation : Reacting thiosemicarbazides with carboxylic acid derivatives under dehydrating conditions.
- Click chemistry : Copper-catalyzed azide-alkyne cycloaddition (CuAAC) for triazole ring formation, followed by thiadiazole ring closure via sulfur incorporation.
- Catalytic systems : For example, Bleaching Earth Clay (pH 12.5) in PEG-400 at 70–80°C facilitates efficient heterocyclization .
- Characterization : IR spectroscopy identifies S-H (2550–2650 cm⁻¹) and N-H (3200–3400 cm⁻¹) stretches, while ¹H NMR confirms aromatic protons (δ 7.0–8.5 ppm) and methyl groups (δ 2.0–2.5 ppm) .
Q. How can researchers validate the structural integrity of this compound during synthesis?
Key analytical techniques include:
- Multinuclear NMR : ¹³C NMR resolves the thiadiazole C-S (δ 165–170 ppm) and triazole C-N (δ 145–150 ppm) carbons.
- Mass spectrometry : High-resolution ESI-MS confirms the molecular ion peak (e.g., [M+H]⁺) with <2 ppm error.
- Elemental analysis : Carbon, hydrogen, nitrogen, and sulfur percentages should align with theoretical values (±0.3%) .
Advanced Questions
Q. What strategies optimize reaction yields for introducing the 3-chlorophenyl substituent on the triazole ring?
- Substituent compatibility : Use electron-withdrawing groups (e.g., -Cl) to stabilize intermediates during cyclization.
- Catalyst tuning : Replace PEG-400 with DMF as a polar aprotic solvent to enhance solubility of aromatic intermediates .
- Temperature control : Gradual heating (70→80°C) minimizes side reactions like dehalogenation .
- Workup protocols : Ice-water quenching followed by recrystallization in ethanol-DMF mixtures improves purity (>95%) .
Q. How can discrepancies in spectral data (e.g., unexpected NMR splitting) be resolved?
- Tautomeric equilibria : Thiadiazole-thione ↔ thiadiazole-thiol tautomerism can cause split peaks; use variable-temperature NMR to identify dominant forms .
- Steric effects : Bulky substituents (e.g., 4-methylbenzamide) may induce anisotropic shielding; compare with DFT-calculated chemical shifts .
- Impurity profiling : LC-MS or TLC (hexane:ethyl acetate, 3:7) detects byproducts like unreacted thiosemicarbazides .
Q. What functionalization routes enable derivatization of the thiadiazole moiety for structure-activity studies?
- S-alkylation : React with alkyl halides (e.g., CH₃I) in basic media (K₂CO₃/DMF) to introduce methylthio groups .
- Oxidation : Treat with H₂O₂ to convert -S- to -SO- or -SO₂- groups, altering electronic properties .
- Metal coordination : Synthesize Cu(II) or Ni(II) complexes using the thiadiazole sulfur as a ligand; study via UV-Vis (d-d transitions at 500–600 nm) .
Q. How can computational methods guide the design of analogs with improved bioactivity?
- Docking studies : Use AutoDock Vina to model interactions with target enzymes (e.g., α-glucosidase). Pyridyl or fluorobenzyl substituents enhance binding affinity via π-π stacking .
- QSAR models : Correlate logP values (calculated via ChemDraw) with antimicrobial IC₅₀ data to prioritize hydrophobic analogs .
- MD simulations : Assess stability of protein-ligand complexes over 100 ns trajectories (AMBER force field) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
